molecular formula C17H19NO2 B3979311 N-(2-methoxyphenyl)-3-phenylbutanamide

N-(2-methoxyphenyl)-3-phenylbutanamide

Cat. No.: B3979311
M. Wt: 269.34 g/mol
InChI Key: ABGMMEHHMLYMRH-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3-phenylbutanamide is an amide derivative characterized by a butanamide backbone substituted with a 2-methoxyphenyl group at the nitrogen and a phenyl group at the C3 position. For instance, analogs such as N-(2-methoxyphenyl)-3-oxobutanamide have been utilized in heterocyclization reactions to generate complex molecules like chroman-3-carboxamide derivatives .

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13(14-8-4-3-5-9-14)12-17(19)18-15-10-6-7-11-16(15)20-2/h3-11,13H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGMMEHHMLYMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=CC=C1OC)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-phenylbutanamide can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of solvents and reagents would also be tailored to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxyphenyl)-3-phenylbutanamide.

    Reduction: Formation of N-(2-methoxyphenyl)-3-phenylbutanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-methoxyphenyl)-3-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-phenylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aryl-Substituted Butanamides

Key Compounds:
  • N-(4-Methoxybenzyl)-3-phenylbutanamide (CAS 432501-38-7)
  • Propanamide, N-[2-(3-methoxyphenyl)-3-phenylpropyl]- (CAS 920317-72-2)
Feature N-(2-Methoxyphenyl)-3-Phenylbutanamide N-(4-Methoxybenzyl)-3-Phenylbutanamide N-[2-(3-Methoxyphenyl)-3-Phenylpropyl]propanamide
Aryl Substituent 2-Methoxyphenyl (ortho) 4-Methoxybenzyl (para) 3-Methoxyphenyl (meta)
Backbone Butanamide Butanamide Propanamide with propyl chain
Potential Impact Steric hindrance at ortho position may influence reactivity or binding. Para-substitution enhances electronic effects, potentially altering solubility or metabolic stability. Extended alkyl chain may increase lipophilicity and affect bioavailability .

Research Findings :

  • The position of methoxy substitution (ortho vs. para/meta) significantly affects molecular interactions. Ortho-substituted compounds often exhibit distinct steric and electronic profiles compared to para analogs, which can alter metabolic pathways or synthetic utility .

Functional Group Variations

Key Compounds:
  • 3-Oxo-2-Phenylbutanamide (Item No. 28359)
  • N-(2-Methoxyphenyl)-3-Oxobutanamide
Feature This compound 3-Oxo-2-Phenylbutanamide N-(2-Methoxyphenyl)-3-Oxobutanamide
Functional Group Phenyl at C3 Oxo at C3, phenyl at C2 Oxo at C3, 2-methoxyphenyl at N
Application Synthetic intermediate Amphetamine precursor Heterocyclization reagent
Reactivity Stable under standard conditions Ketone group enhances electrophilicity, enabling nucleophilic attacks in synthesis . Oxo group facilitates Knoevenagel adduct formation .

Research Findings :

  • The ketone group in 3-oxo analogs increases reactivity, making them valuable in condensation reactions (e.g., Knoevenagel adducts) . In contrast, the fully saturated butanamide backbone of this compound may prioritize stability over reactivity.

Sulfonamide and Halogenated Derivatives

Key Compound:
  • 2-{[(4-Chlorophenyl)Sulfonyl]Amino}-3-Methyl-N-[3-(Trifluoromethyl)Phenyl]Butanamide
Feature This compound Sulfonamide-Halogenated Analog
Substituents Methoxyphenyl, phenyl 4-Chlorophenylsulfonyl, trifluoromethyl
Polarity Moderate (methoxy, phenyl) High (sulfonyl, halogen)
Potential Use Synthetic chemistry Likely bioactive (e.g., enzyme inhibition due to sulfonamide)

Research Findings :

  • Sulfonamide and halogen substituents enhance polarity and binding affinity to biological targets, such as enzymes or receptors. These groups may confer antimicrobial or antitumor properties, though specific data for this analog are pending .

NBOMe Series Compounds

Key Compounds:
  • 25I-NBOMe , 25B-NBOMe , 25C-NBOMe
Feature This compound 25X-NBOMe Series
Core Structure Butanamide Phenethylamine (N-(2-methoxybenzyl))
Bioactivity Limited data Potent serotonin receptor agonists
Toxicity Not reported High (neurotoxicity, fatalities)

Research Findings :

  • Despite sharing the N-(2-methoxyphenyl) group, NBOMe compounds are phenethylamines with hallucinogenic effects, highlighting how scaffold differences (amide vs. amine) drastically alter biological activity and risk profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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